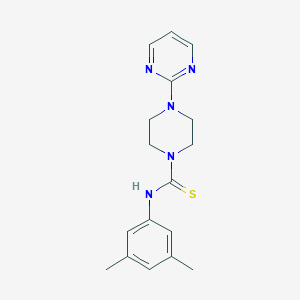
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce amyloid-beta accumulation in Alzheimer's disease, improve glucose metabolism in diabetes, and regulate mood in bipolar disorder.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ, making it a useful tool for studying the role of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ in various cellular processes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ inhibitors based on the structure of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Additionally, the development of novel drug delivery systems for N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide could improve its solubility and bioavailability, enhancing its potential therapeutic efficacy.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has significant potential for therapeutic applications in various diseases. Its ability to inhibit N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of cancer, Alzheimer's disease, diabetes, and bipolar disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-pyrimidinyl hydrazine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3β (N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamideβ has been shown to have a positive effect on the treatment of various diseases.
Propriétés
Nom du produit |
N-(3,5-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide |
|---|---|
Formule moléculaire |
C17H21N5S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H21N5S/c1-13-10-14(2)12-15(11-13)20-17(23)22-8-6-21(7-9-22)16-18-4-3-5-19-16/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) |
Clé InChI |
MYCRIBRZFAXQDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)





![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)


